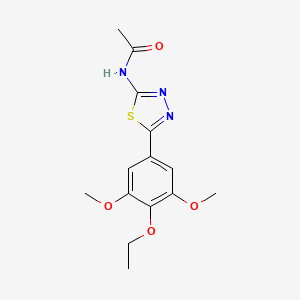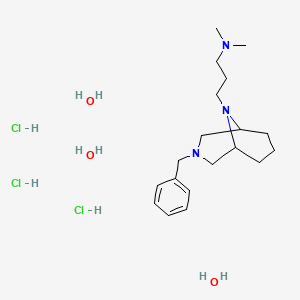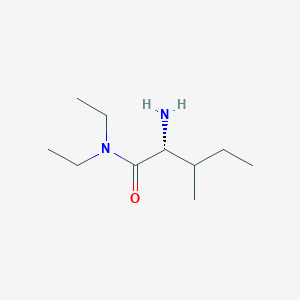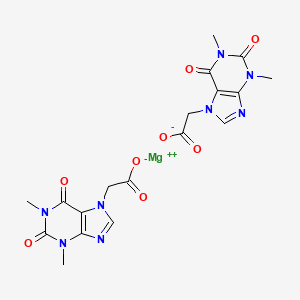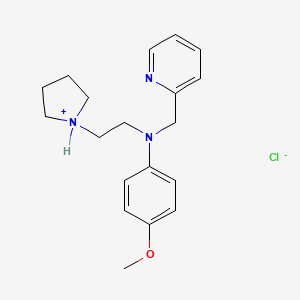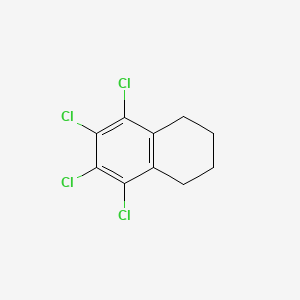
Tetrachloro tetrahydro naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloro tetrahydro naphthalene is an organic compound with the molecular formula C₁₀H₈Cl₄ It is a chlorinated derivative of tetrahydronaphthalene, characterized by the presence of four chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrachloro tetrahydro naphthalene can be synthesized through the chlorination of tetrahydronaphthalene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the tetrahydronaphthalene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrachloro tetrahydro naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated derivatives and functionalized naphthalenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetrachloro tetrahydro naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
Tetrachloro tetrahydro naphthalene can be compared with other chlorinated naphthalenes, such as:
Hexachloronaphthalene: Known for its higher degree of chlorination and different chemical properties.
Tetrachloronaphthalene: Similar in structure but lacks the tetrahydro component, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its specific chlorination pattern and the presence of the tetrahydro moiety, which imparts distinct chemical and physical properties compared to other chlorinated naphthalenes.
Propriétés
Formule moléculaire |
C10H8Cl4 |
|---|---|
Poids moléculaire |
270.0 g/mol |
Nom IUPAC |
5,6,7,8-tetrachloro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H8Cl4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H2 |
Clé InChI |
WHHKXBGHEPIYII-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



